molecular formula C17H13NO3 B8536247 1-Phenyl-3-phthalimidoacetone

1-Phenyl-3-phthalimidoacetone

Cat. No.: B8536247
M. Wt: 279.29 g/mol
InChI Key: LQGIYBFUODXOTG-UHFFFAOYSA-N
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Description

1-Phenyl-3-phthalimidoacetone (CAS: Not specified in evidence) is an organic compound featuring a phenyl group, a phthalimido moiety, and a ketone functional group. Its molecular structure (Fig. The phthalimido group often serves as a protective group for amines or participates in cyclization reactions, while the ketone group enables nucleophilic additions or condensations. Limited peer-reviewed data on this specific compound exist in the provided evidence, but analogous compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1 in ) highlight structural and functional parallels in polymer precursor applications .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(2-oxo-3-phenylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C17H13NO3/c19-13(10-12-6-2-1-3-7-12)11-18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9H,10-11H2

InChI Key

LQGIYBFUODXOTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Phenyl-3-phthalimidoacetone with structurally related compounds:

Compound Key Functional Groups Molecular Weight (g/mol) Applications
This compound Phenyl, phthalimido, ketone ~295 (estimated) Synthetic intermediate, polymer precursors (hypothesized)
3-Chloro-N-phenyl-phthalimide (Fig. 1, ) Phenyl, phthalimido, chlorine 257.67 Monomer for polyimides, high-purity synthesis required
N-Phenylphthalimide Phenyl, phthalimido 237.25 Polymer additives, corrosion inhibitors
4-Phenyl-2-butanone Phenyl, ketone 148.20 Solvent, fragrance intermediate

Key Observations :

  • Reactivity : The ketone group in this compound distinguishes it from 3-chloro-N-phenyl-phthalimide, which has a chlorine substituent. This difference likely alters reactivity: the ketone may participate in aldol condensations, while the chlorine in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic substitutions (e.g., in polymer crosslinking) .
  • Thermal Stability : Phthalimido-containing compounds generally exhibit high thermal stability, making them suitable for polymer synthesis. However, the ketone group in this compound might lower decomposition temperatures compared to halogenated analogs like 3-chloro-N-phenyl-phthalimide.
Solubility and Processing
  • Solubility: this compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phthalimido and ketone groups. In contrast, 3-chloro-N-phenyl-phthalimide may exhibit lower solubility in non-polar solvents because of its aromatic and halogenated structure.
  • Polymer Compatibility : Chlorinated derivatives like 3-chloro-N-phenyl-phthalimide are preferred in high-performance polyimides due to their rigidity and thermal resistance, whereas ketone-containing analogs might introduce flexibility or reactivity in copolymers.

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